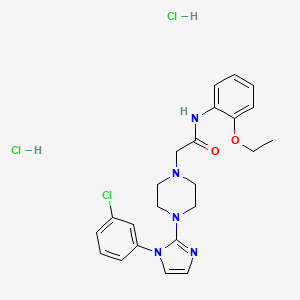

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

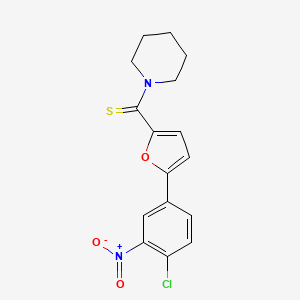

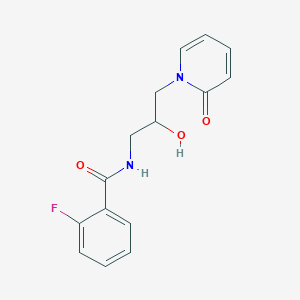

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is a chemical compound with promising applications in scientific research. Its unique structure offers potential in drug development and synthesis of complex molecules. The molecular formula of the compound is C18H25N3O4 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyano group, a tert-butyl ester group, and a 2,4-dimethoxybenzylamino group attached to an azetidine ring . This structure is likely to confer unique chemical properties to the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.409 . It has a density of 1.2±0.1 g/cm3 . The boiling point of the compound is 495.0±45.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of Amino Alcohols and Polyamines : This compound serves as a potential building block for the synthesis of amino alcohols and polyamines. Its transformation through various chemical processes facilitates the production of these compounds (Jähnisch, 1997).

Asymmetric Synthesis Applications : It is used in asymmetric synthesis processes, such as the synthesis of 3-alkyl-cispentacin derivatives. This involves complex chemical reactions including kinetic resolutions and cyclization processes (Davies et al., 2004).

Role in Stereoselective Synthesis : The compound plays a crucial role in stereoselective synthesis. This is vital in the creation of specific molecular configurations, which are important in various fields of chemistry and pharmaceuticals (Nativi, Reymond, & Vogel, 1989).

Applications in Antimicrobial Agent Synthesis : It has been explored for its potential in the synthesis of compounds with antimicrobial properties. This highlights its significance in the development of new pharmaceuticals (Doraswamy & Ramana, 2013).

Enantioselective Synthesis : The compound is utilized in enantioselective synthesis processes, particularly in the production of azetidine carboxylic acids and peptides. This aspect is crucial in drug development and biochemistry (Couty, Evano, & Rabasso, 2003).

Preparation of Azetidines : It's involved in the preparation of various azetidines, which are important in organic synthesis and have applications in medicinal chemistry (Stankovic et al., 2012).

Structural and Thermal Analysis : Researchers have used this compound in the synthesis of specific molecular structures, which are then analyzed for their thermal properties and molecular interactions (Çolak et al., 2021).

Development of Chiral Auxiliaries : It's also used in the synthesis of new chiral auxiliaries, which are crucial in various asymmetric synthesis processes (Studer, Hintermann, & Seebach, 1995).

Synthesis of Novel Amino Acid Derivatives : The compound aids in the synthesis of new 3,3-dimethoxyazetidine-2-carboxylic acid derivatives, demonstrating its versatility in creating novel molecular structures (Mangelinckx et al., 2005).

Ring-Opening Reactions in Radiochemistry : It has been used in ring-opening reactions, particularly in the synthesis of labeled amino acids for radiochemical applications (Gillings & Gee, 2001).

Mechanism of Action

Target of Action

The primary targets of Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate are aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and cellular metabolism.

Mode of Action

This compound interacts with its targets through a chemoselective tert-butoxycarbonylation reaction . This reaction involves the addition of a tert-butoxycarbonyl (Boc) group to the amine, effectively protecting the amine during subsequent reactions .

Biochemical Pathways

The addition of the Boc group by this compound affects various biochemical pathways. In particular, it impacts the pathways involving the modified amines. The downstream effects of this modification can vary widely, depending on the specific amine and its role in cellular metabolism .

Pharmacokinetics

The compound’s chemical structure suggests that it may have good bioavailability due to its relatively small size and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of amines. This modification can protect the amines from unwanted reactions, thereby preserving their functionality and enhancing their stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and selectivity can be affected by the pH, temperature, and solvent conditions of the reaction environment

properties

IUPAC Name |

tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYJRUGUGVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2582477.png)

![(E)-ethyl 4-((4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2582481.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)